molecular formula C17H29NO4S B603107 {[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxypropyl)amine CAS No. 1246822-22-9

{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxypropyl)amine

Cat. No.: B603107
CAS No.: 1246822-22-9
M. Wt: 343.5g/mol
InChI Key: GEXKWNPNOTYVFS-UHFFFAOYSA-N
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Description

{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxypropyl)amine is an organic compound with a complex structure It is characterized by the presence of a butoxy group, a tert-butyl group, a hydroxypropyl group, and a benzene sulfonamide moiety

Preparation Methods

The synthesis of {[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxypropyl)amine involves multiple steps. One common synthetic route includes the following steps:

    Formation of the butoxy group: This can be achieved by reacting butanol with an appropriate halide under basic conditions.

    Introduction of the tert-butyl group: This step typically involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Attachment of the hydroxypropyl group: This can be done through a nucleophilic substitution reaction using an appropriate epoxide.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxypropyl)amine can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxypropyl)amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor due to its sulfonamide group.

    Medicine: Sulfonamides are known for their antibacterial properties, and this compound may be explored for similar applications.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of {[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxypropyl)amine involves its interaction with molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to {[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxypropyl)amine include other sulfonamides with different substituents. For example:

    2-butoxy-5-tert-butylbenzene-1-sulfonamide: Lacks the hydroxypropyl group.

    2-butoxy-5-tert-butyl-N-(2-hydroxyethyl)benzene-1-sulfonamide: Has a shorter hydroxyalkyl chain.

    2-butoxy-5-tert-butyl-N-(2-hydroxypropyl)benzene-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

1246822-22-9

Molecular Formula

C17H29NO4S

Molecular Weight

343.5g/mol

IUPAC Name

2-butoxy-5-tert-butyl-N-(2-hydroxypropyl)benzenesulfonamide

InChI

InChI=1S/C17H29NO4S/c1-6-7-10-22-15-9-8-14(17(3,4)5)11-16(15)23(20,21)18-12-13(2)19/h8-9,11,13,18-19H,6-7,10,12H2,1-5H3

InChI Key

GEXKWNPNOTYVFS-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NCC(C)O

Origin of Product

United States

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